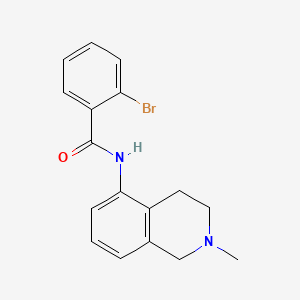![molecular formula C14H19Cl2NO B8592850 N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine](/img/structure/B8592850.png)
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is a complex organic compound characterized by a cyclopropyl group attached to a benzyl amine structure, which is further substituted with dichloro and methoxy-propyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine typically involves multiple steps, starting with the preparation of the cyclopropyl group and the benzyl amine core. The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple . The benzyl amine core can be synthesized through reductive amination of benzaldehyde derivatives.
The dichloro and methoxy-propyl substitutions are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions . The methoxy-propyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate or primary amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl amines or thioethers.
Applications De Recherche Scientifique
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and reactivity. The dichloro and methoxy-propyl groups can modulate the compound’s electronic properties, influencing its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropyl-[2,3-dichloro-5-(3-methoxy-propyl)-phenyl]-amine
- Cyclopropyl-[2,3-dichloro-5-(3-methoxy-ethyl)-benzyl]-amine
Uniqueness
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds significant strain and reactivity, while the dichloro and methoxy-propyl groups provide specific electronic and steric effects that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C14H19Cl2NO |
|---|---|
Poids moléculaire |
288.2 g/mol |
Nom IUPAC |
N-[[2,3-dichloro-5-(3-methoxypropyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H19Cl2NO/c1-18-6-2-3-10-7-11(9-17-12-4-5-12)14(16)13(15)8-10/h7-8,12,17H,2-6,9H2,1H3 |
Clé InChI |
XRQOZUUOEKQCJZ-UHFFFAOYSA-N |
SMILES canonique |
COCCCC1=CC(=C(C(=C1)Cl)Cl)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


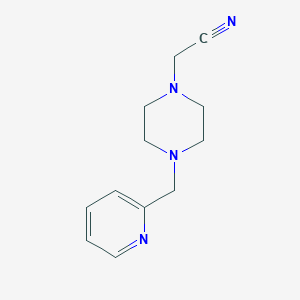
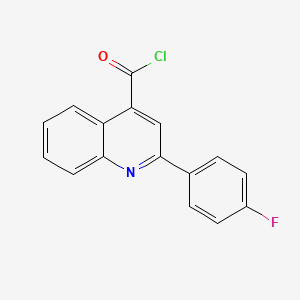
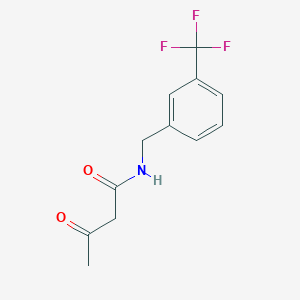
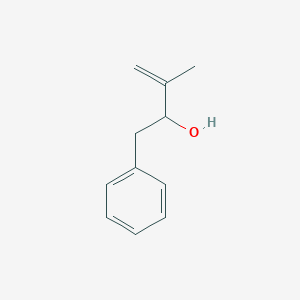
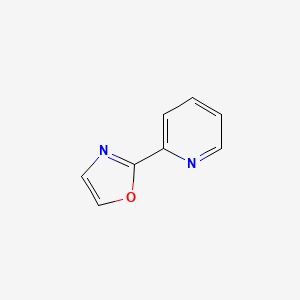
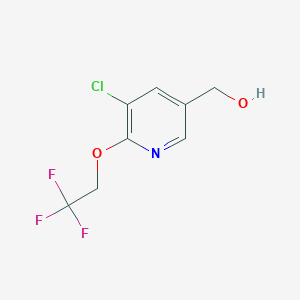
![4-[2-(Piperazin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8592819.png)
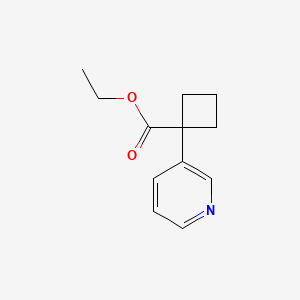
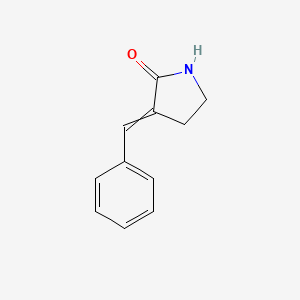
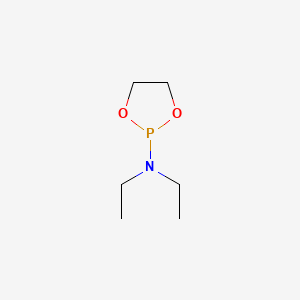
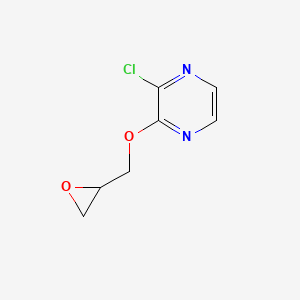
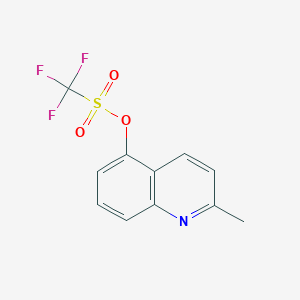
![1,3-dihydro-3-[4-(trifluoromethyl)phenyl]-2H-imidazol-2-one](/img/structure/B8592880.png)
